Stereochemical Purity Comparison: cis-2-Cyclohexyl vs. 2-Phenyl Analog
The target compound is specified as a single cis diastereomer with the (3aR,7aS)-rel configuration, while the commercially available 2-phenyl analog (CAS 871482-77-8) is also sold as a cis diastereomer but has not been assigned comparable stereochemical characterization in supplier specifications . The presence of two defined stereocenters at the ring junction is a critical quality parameter absent from baseline hexahydroinden-1-one scaffolds that lack substitution at C-2 .
| Evidence Dimension | Diastereomeric purity specification (commercial grade) |
|---|---|
| Target Compound Data | Single cis diastereomer; (3aR,7aS)-rel- configuration explicitly assigned |
| Comparator Or Baseline | Unsubstituted hexahydroinden-1-one: no stereochemical specification required (achiral at C-2); 2-Phenyl analog (CAS 871482-77-8): cis diastereomer assigned but no comparable enantiomeric resolution data |
| Quantified Difference | Not quantifiable; stereochemical assignment is qualitative (rel- configuration vs. racemic/unassigned) |
| Conditions | Commercial supplier specification sheets |
Why This Matters
For asymmetric synthesis applications where the stereochemical integrity of the bicyclic core dictates downstream enantioselectivity, the presence of a defined cis configuration may reduce one diastereomer dimension of uncertainty compared to uncharacterized analogs.
